5-chloro-2-(4-methoxyphenyl)-1H-indole
Description
Significance of Indole (B1671886) Scaffolds in Modern Organic and Medicinal Chemistry
The indole scaffold is a quintessential heterocyclic structure, comprising a fused benzene (B151609) and pyrrole (B145914) ring. This bicyclic system is not merely a synthetic curiosity but a "privileged structure" in medicinal chemistry, owing to its prevalence in a multitude of natural products and synthetic compounds with a wide array of biological activities. benthamdirect.comeurekaselect.com Many alkaloids, the essential amino acid tryptophan, and plant hormones feature the indole nucleus, signaling its fundamental role in biology. benthamdirect.comeurekaselect.com
In drug discovery, indole derivatives are recognized for their diverse therapeutic potential. mdpi.com They form the core of drugs used in the treatment of cancer, infections, inflammatory conditions, metabolic disorders, and neurodegenerative diseases. mdpi.com The versatility of the indole ring allows it to interact with a variety of biological targets, including G-protein coupled receptors (GPCRs) and protein kinases. benthamdirect.commdpi.com This has led to the development of numerous FDA-approved drugs containing the indole substructure, such as the anti-inflammatory drug Indomethacin and the tyrosine kinase inhibitor Sunitinib. benthamdirect.commdpi.com The ability to readily functionalize the indole ring at various positions allows chemists to fine-tune the steric and electronic properties of the molecule, significantly altering its biological activity and paving the way for the discovery of novel therapeutics. mdpi.comscispace.com
Table 1: Examples of Therapeutic Areas for Indole Derivatives
| Therapeutic Area | Examples of Targets/Applications |
|---|---|
| Oncology | Tyrosine Kinase Inhibitors, Anticancer Agents mdpi.commdpi.com |
| Infectious Diseases | Antimicrobial, Antiviral, Antimalarial Agents nih.govresearchgate.net |
| Neurology | Anti-Alzheimer's, Neuroprotective Agents nih.gov |
| Inflammation | Anti-inflammatory Drugs eurekaselect.com |
| Metabolic Disorders | Antidiabetic, Antihypertensive Agents mdpi.comnih.gov |
Contextualization of 5-chloro-2-(4-methoxyphenyl)-1H-indole within Substituted Indole Research
The specific biological and chemical properties of an indole derivative are largely dictated by the nature and position of its substituents. In this compound, the substitutions at the C2 and C5 positions are particularly noteworthy.
Substitution at the 5-Position: The C5 position of the indole ring is a common site for modification in the development of bioactive compounds. miragenews.com The introduction of a halogen, such as chlorine, can significantly impact a molecule's pharmacokinetic and pharmacodynamic properties. A chloro-substituent can enhance membrane permeability, improve metabolic stability, and participate in halogen bonding, a type of non-covalent interaction that can influence binding affinity to biological targets. Research into 5-chloro-indole derivatives has revealed potent biological activities. For instance, various 5-chloro-indole-2-carboxylate and 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamide derivatives have been synthesized and evaluated as potent inhibitors of EGFR (Epidermal Growth Factor Receptor) and BRAF kinases, which are crucial targets in cancer therapy. mdpi.comnih.gov Furthermore, the 5-chloro-N4-substituted phenyl-9H-pyrimido[4,5-b]indole-2,4-diamine scaffold was designed to create selective inhibitors of VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2), a key mediator of tumor angiogenesis. nih.gov
Substitution at the 2-Position: The C2 position is another critical site for functionalization. Attaching an aryl group at this position, as seen with the 4-methoxyphenyl (B3050149) group in the title compound, creates a 2-arylindole. This class of compounds is of great interest in medicinal chemistry. The aryl group can engage in various interactions with protein targets, including π-π stacking and hydrophobic interactions. The methoxy (B1213986) group on the phenyl ring can act as a hydrogen bond acceptor, further influencing molecular interactions and biological activity. While direct research on this compound is not extensively detailed in the provided results, studies on related structures provide context. For example, a series of 5-chloro-2-methoxy-N-(4-sulphamoylphenyl) benzamide (B126) derivatives (not indoles, but sharing the 5-chloro-2-methoxy aromatic pattern) were synthesized and showed anti-proliferative activity. researchgate.net
The combination of a 5-chloro substituent and a 2-(4-methoxyphenyl) group suggests that this compound belongs to a class of molecules designed to probe specific biological targets, likely leveraging the established roles of these substitutions in enhancing bioactivity.
Research Trajectory and Future Directions in this compound Studies
While specific, dedicated studies on this compound are not prominent in the search results, the research trajectory for this compound can be inferred from the extensive work on its close analogs. The consistent investigation of 5-chloro-indole derivatives as kinase inhibitors for cancer treatment strongly suggests a primary avenue of research for this molecule. mdpi.comnih.govresearchgate.net
Future research directions would likely involve:
Synthesis and Characterization: Development of efficient and scalable synthetic routes to produce this compound and related analogs. A variety of methods exist for synthesizing substituted indoles, and selecting an optimal one would be a key first step. rsc.org
Biological Screening: The compound would likely be screened against a panel of protein kinases implicated in cancer, such as EGFR, BRAF, and VEGFR-2, based on the activities of similar 5-chloro-indoles. mdpi.comnih.gov Its antiproliferative activity would be tested against various cancer cell lines. orientjchem.org
Structure-Activity Relationship (SAR) Studies: If initial screenings show promise, SAR studies would be initiated. nih.gov This would involve synthesizing analogs with different substituents on the phenyl ring (e.g., replacing the methoxy group with other electron-donating or -withdrawing groups) and at other positions on the indole core to optimize potency and selectivity.
Computational Modeling: Molecular docking studies would be employed to predict and rationalize the binding interactions of this compound within the active sites of target proteins, guiding the design of more potent derivatives. nih.gov
Given the established importance of the 5-chloro-indole scaffold in targeting key cancer pathways, this compound represents a promising, albeit currently under-investigated, candidate for development as a therapeutic agent. Its research trajectory is poised to follow the well-trodden path of medicinal chemistry exploration, from synthesis and screening to lead optimization.
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C15H12ClNO |
|---|---|
Molecular Weight |
257.71 g/mol |
IUPAC Name |
5-chloro-2-(4-methoxyphenyl)-1H-indole |
InChI |
InChI=1S/C15H12ClNO/c1-18-13-5-2-10(3-6-13)15-9-11-8-12(16)4-7-14(11)17-15/h2-9,17H,1H3 |
InChI Key |
AZPFXZROPRQULL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(N2)C=CC(=C3)Cl |
Origin of Product |
United States |
Advanced Spectroscopic and Structural Elucidation of 5 Chloro 2 4 Methoxyphenyl 1h Indole and Its Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.
¹H NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ), integration, and spin-spin splitting patterns. For 5-chloro-2-(4-methoxyphenyl)-1H-indole, the spectrum is expected to show distinct signals for the indole (B1671886) core protons, the methoxyphenyl group protons, and the N-H proton.
The indole N-H proton is expected to appear as a broad singlet at a downfield chemical shift (typically δ 8.0-9.0 ppm) due to its acidic nature and potential for hydrogen bonding. The protons on the chloro-substituted benzene (B151609) ring of the indole core (H-4, H-6, and H-7) will exhibit characteristic shifts and couplings. H-4, being adjacent to the chlorine atom, would likely appear as a doublet. The H-7 proton would also be a doublet, coupling with H-6. The H-6 proton would appear as a doublet of doublets, coupling with both H-4 and H-7.
The 4-methoxyphenyl (B3050149) group will show a characteristic AA'BB' system, appearing as two distinct doublets in the aromatic region (δ 7.0-8.0 ppm), each integrating to two protons. The methoxy (B1213986) group (-OCH₃) protons will appear as a sharp singlet, typically around δ 3.8-4.0 ppm, integrating to three protons. The proton at the C3 position of the indole ring is expected to be a singlet in the aromatic region.
Expected ¹H NMR Data (500 MHz, CDCl₃)
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
|---|---|---|---|---|
| N-H | 8.5 - 9.0 | br s | - | 1H |
| H-4 | ~7.6 | d | ~2.0 | 1H |
| H-7 | ~7.3 | d | ~8.6 | 1H |
| H-6 | ~7.1 | dd | ~8.6, 2.0 | 1H |
| H-2', H-6' (methoxyphenyl) | ~7.8 | d | ~8.8 | 2H |
| H-3', H-5' (methoxyphenyl) | ~7.0 | d | ~8.8 | 2H |
| H-3 | ~6.8 | s | - | 1H |
| -OCH₃ | ~3.9 | s | - | 3H |
¹³C NMR spectroscopy provides information on the different carbon environments within the molecule. The spectrum for this compound is expected to display 15 distinct signals, corresponding to the 15 carbon atoms in its structure.
The carbon atoms of the indole ring will appear in the aromatic region (δ 100-140 ppm). The carbon bearing the chlorine atom (C-5) will be influenced by the halogen's electronegativity and is expected around δ 125-130 ppm. The C-2 and C-7a carbons, being adjacent to the nitrogen atom, will also have characteristic shifts. The carbons of the 4-methoxyphenyl ring will appear in the aromatic region, with the carbon attached to the oxygen (C-4') being the most downfield (δ ~160 ppm) due to the deshielding effect of the oxygen atom. The methoxy carbon (-OCH₃) is expected to appear as a sharp signal around δ 55 ppm.
Expected ¹³C NMR Data (125 MHz, CDCl₃)
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
|---|---|
| C-2 | ~140 |
| C-3 | ~102 |
| C-3a | ~129 |
| C-4 | ~122 |
| C-5 | ~126 |
| C-6 | ~121 |
| C-7 | ~112 |
| C-7a | ~135 |
| C-1' (methoxyphenyl) | ~124 |
| C-2', C-6' (methoxyphenyl) | ~128 |
| C-3', C-5' (methoxyphenyl) | ~114 |
| C-4' (methoxyphenyl) | ~160 |
| -OCH₃ | ~55 |
Two-dimensional (2D) NMR experiments are crucial for assembling the molecular structure by establishing correlations between nuclei.
COSY (Correlation Spectroscopy): This experiment would confirm proton-proton couplings. Expected cross-peaks would be seen between H-6 and H-7 on the indole ring. The protons of the methoxyphenyl group (H-2'/H-6' with H-3'/H-5') would also show strong correlations.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal (e.g., the proton at ~3.9 ppm to the carbon at ~55 ppm for the methoxy group).
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals long-range (2-3 bond) correlations between protons and carbons, which is vital for connecting different fragments of the molecule. Key expected correlations include:
The N-H proton to C-2, C-3, C-3a, and C-7a.
The H-3 proton to C-2, C-3a, and C-1' of the phenyl ring.
The methoxy protons (-OCH₃) to C-4'.
The H-2'/H-6' protons of the phenyl ring to C-2 of the indole ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment shows through-space correlations between protons that are close to each other, which helps in determining the spatial arrangement. For a relatively planar molecule like this, NOESY could show correlations between the H-3 proton of the indole and the H-2'/H-6' protons of the methoxyphenyl ring, confirming their proximity.
Infrared (IR) Spectroscopy for Vibrational Mode and Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies. The spectrum of this compound is expected to show several key absorption bands. A prominent sharp band around 3400-3450 cm⁻¹ would correspond to the N-H stretching vibration of the indole ring. The C-H stretching vibrations of the aromatic rings would appear just above 3000 cm⁻¹. The C=C stretching vibrations within the aromatic rings are expected in the 1600-1450 cm⁻¹ region. A strong band characteristic of the C-O-C asymmetric stretching of the aryl ether (methoxy group) should be observed around 1250 cm⁻¹. The C-Cl stretch is typically found in the fingerprint region, around 700-800 cm⁻¹.
Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
|---|---|---|
| 3400 - 3450 | N-H Stretch | Indole N-H |
| 3100 - 3000 | C-H Stretch | Aromatic C-H |
| 2960 - 2850 | C-H Stretch | Methoxy -CH₃ |
| 1610, 1580, 1470 | C=C Stretch | Aromatic Rings |
| ~1250 | C-O-C Asymmetric Stretch | Aryl Ether |
| 800 - 700 | C-Cl Stretch | Aryl Chloride |
Mass Spectrometry (MS) for Molecular Mass Confirmation and Fragmentation Pathway Analysis
Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural information based on its fragmentation patterns.
The molecular formula for this compound is C₁₅H₁₂ClNO. The nominal molecular weight is 257 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 257. Due to the natural isotopic abundance of chlorine (³⁵Cl:³⁷Cl ≈ 3:1), a characteristic M+2 peak at m/z 259 with approximately one-third the intensity of the M⁺ peak is expected, confirming the presence of one chlorine atom.
Common fragmentation pathways for indole derivatives often involve the cleavage of substituents. Plausible fragment ions could result from the loss of a methyl radical (•CH₃) from the methoxy group to give a peak at m/z 242, followed by the loss of carbon monoxide (CO) to yield a peak at m/z 214. Cleavage of the bond between the indole and phenyl rings could also occur.
HRMS provides a highly accurate mass measurement of the molecular ion, which can be used to confirm the elemental composition. For C₁₅H₁₂ClNO, the calculated exact mass of the monoisotopic molecular ion [M]⁺ (containing ³⁵Cl) would be determined to several decimal places. This high precision allows for the unambiguous confirmation of the molecular formula, distinguishing it from other potential formulas with the same nominal mass.
Expected HRMS Data
| Ion Formula | Calculated m/z |
|---|---|
| [C₁₅H₁₂³⁵ClNO]⁺ | 257.0607 |
| [C₁₅H₁₂³⁷ClNO]⁺ | 259.0578 |
Tandem Mass Spectrometry (MS/MS) for Structural Insights
Tandem mass spectrometry (MS/MS) is a powerful analytical technique used to determine the structure of compounds by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound (molecular formula: C₁₅H₁₂ClNO), the protonated molecule [M+H]⁺ serves as the precursor ion. Collision-induced dissociation (CID) of this ion provides a characteristic fragmentation pattern that acts as a structural fingerprint.
The fragmentation pathways for indole derivatives are well-established and typically involve cleavages of the bonds within the indole core and its substituents. nih.govscielo.br In the case of this compound, the fragmentation is expected to be initiated at the most labile sites. The resulting product ions offer definitive evidence for the presence of the key structural motifs: the 5-chloro-indole core and the 2-(4-methoxyphenyl) substituent.
Key fragmentation pathways anticipated for the [M+H]⁺ ion of this compound include:
Loss of a methyl radical (•CH₃): A common fragmentation for methoxy-containing compounds, leading to a stable ion.
Cleavage of the C-C bond linking the two aromatic rings: This can result in fragments corresponding to each of the constituent rings.
Retro-Diels-Alder (RDA) type reactions within the indole heterocyclic ring, which are characteristic fragmentation patterns for this class of compounds. researchgate.net
Loss of small neutral molecules such as HCN or C₂H₂ from the indole ring structure.
The precise masses of these fragments allow for the unambiguous confirmation of the compound's constitution.
| Precursor Ion (m/z) | Proposed Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure/Formula |
|---|---|---|---|
| 258.06 | 243.04 | •CH₃ | [C₁₄H₉ClNO]⁺ |
| 258.06 | 227.05 | CH₂O | [C₁₄H₁₀ClN]⁺• |
| 258.06 | 151.04 | C₈H₅ClN | [C₇H₇O]⁺ (p-methoxybenzyl cation) |
| 258.06 | 139.02 | C₇H₇O | [C₈H₅ClN]⁺ (5-chloro-1H-indol-2-yl cation) |
Single Crystal X-ray Diffraction (SCXRD) for Solid-State Molecular Conformation and Crystal Packing Analysis
While the specific crystal structure of this compound is not publicly documented, analysis of closely related structures, such as 1-[(5-chloro-1H-indol-2-yl)carbonyl]-4-methylpiperazine, provides valuable predictive insights into its likely solid-state characteristics. researchgate.net Indole derivatives are known to form crystal structures stabilized by a network of intermolecular interactions. mdpi.commdpi.com
For this compound, the key conformational feature is the dihedral angle between the plane of the indole ring and the plane of the 4-methoxyphenyl ring. This angle is influenced by steric hindrance and electronic effects of the substituents. The molecule is expected to be nearly planar to maximize π-system conjugation, but some degree of torsion is possible.
| Parameter | Value |
|---|---|
| Empirical Formula | C₁₄H₁₆ClN₃O (Analog) |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 10.123(2) |
| b (Å) | 11.127(2) |
| c (Å) | 13.568(3) |
| α (°) | 87.53(3) |
| β (°) | 85.08(3) |
| γ (°) | 73.61(3) |
| Volume (ų) | 1458.1(5) |
| Z | 4 |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, C-H···π Interactions |
Computational Chemistry and Theoretical Investigations of 5 Chloro 2 4 Methoxyphenyl 1h Indole
Quantum Chemical Calculations for Electronic Structure and Energetics
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation, providing detailed information about electron distribution, molecular geometry, and energy.
Ab Initio Methods (e.g., Hartree-Fock, MP2)
Ab initio methods are derived directly from theoretical principles, without the inclusion of experimental data. Hartree-Fock (HF) theory is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While HF provides a good starting point, it does not account for electron correlation, which can be significant.
Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation. Applying MP2 calculations to 5-chloro-2-(4-methoxyphenyl)-1H-indole would yield more accurate energetic properties and a more refined description of its electronic structure compared to the HF method. These calculations would be crucial for determining the molecule's stability and conformational preferences.
Density Functional Theory (DFT) Studies for Optimized Geometries and Spectroscopic Predictions
Density Functional Theory (DFT) has become a popular method in computational chemistry due to its balance of accuracy and computational cost. DFT calculates the electronic energy based on the electron density rather than the complex wavefunction.
Basis Set Selection and Functional Evaluation
The accuracy of DFT calculations is highly dependent on the choice of the functional and the basis set. For a molecule like this compound, which contains heteroatoms and aromatic systems, a combination of a hybrid functional, such as B3LYP, and a Pople-style basis set, like 6-311++G(d,p), is commonly employed. The B3LYP functional incorporates a portion of the exact Hartree-Fock exchange, providing a good description of electronic properties. The 6-311++G(d,p) basis set is extensive, including diffuse functions (++) to describe anions and lone pairs, and polarization functions (d,p) to account for the non-spherical nature of electron density in bonds. A systematic evaluation of different functionals and basis sets would be necessary to ensure the reliability of the computed properties.
Calculation of Vibrational Frequencies
Once the optimized geometry of this compound is obtained using DFT, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the different modes of molecular vibration (stretching, bending, etc.). The calculated vibrational spectrum can be compared with experimental infrared (IR) and Raman spectra to confirm the molecular structure and assign the observed spectral bands to specific vibrational modes. It is standard practice to scale the calculated frequencies by an empirical factor to better match experimental values, accounting for anharmonicity and other method-inherent approximations.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps, Electron Density Distributions)
Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO relates to its ability to accept electrons.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap suggests that the molecule is more easily excitable and more reactive. For this compound, the distribution of the HOMO and LUMO electron densities would reveal the most probable sites for electrophilic and nucleophilic attack, respectively.
Table 1: Hypothetical Frontier Molecular Orbital Data for this compound (Note: These are representative values and would need to be confirmed by specific calculations.)
| Parameter | Value (eV) |
| HOMO Energy | -5.8 |
| LUMO Energy | -1.2 |
| HOMO-LUMO Gap | 4.6 |
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. The MEP map uses a color scale to indicate different potential values. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and are prone to nucleophilic attack. For this compound, the MEP map would likely show negative potential around the chlorine atom, the oxygen of the methoxy (B1213986) group, and the nitrogen of the indole (B1671886) ring, indicating these as potential sites for interaction with electrophiles. The hydrogen atoms, particularly the N-H of the indole, would exhibit positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a quantum chemical method that translates the complex, many-electron wavefunction of a molecule into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. This approach provides a detailed picture of the electron density distribution and the nature of intramolecular and intermolecular interactions. For this compound, NBO analysis can elucidate the key electronic features arising from its specific substitution pattern.
The core of NBO analysis lies in the examination of donor-acceptor interactions, which are quantified by the second-order perturbation theory energy of stabilization, E(2). These interactions represent the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO. A larger E(2) value signifies a stronger interaction and greater stabilization of the molecule.
In the context of this compound, several key interactions are expected to be significant:
Intramolecular Charge Transfer: The methoxy group (-OCH₃) on the phenyl ring is a strong electron-donating group, while the chloro group (-Cl) on the indole ring is electron-withdrawing. NBO analysis can quantify the charge transfer from the methoxy group and the phenyl ring towards the indole nucleus and the chloro substituent. This is evident through interactions involving the lone pairs of the oxygen and chlorine atoms and the π-orbitals of the aromatic rings.
Intermolecular Interactions: When studying dimers or clusters of this compound, or its interaction with other molecules (e.g., a solvent or a biological receptor), NBO analysis can identify and quantify the strength of intermolecular hydrogen bonds, halogen bonds, and π-π stacking interactions. For instance, the hydrogen on the indole nitrogen can act as a hydrogen bond donor, while the oxygen of the methoxy group and the chlorine atom can act as hydrogen bond acceptors. The chlorine atom can also participate in halogen bonding.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |
| LP (O) | π* (C_aryl - C_aryl) | 20-30 | Resonance (Donation from methoxy) |
| LP (N) | π* (C_indole - C_indole) | 40-60 | Resonance (Indole ring delocalization) |
| LP (Cl) | σ* (C_indole - C_indole) | 2-5 | Hyperconjugation (Halogen interaction) |
| π (C_aryl - C_aryl) | π* (C_indole - C_indole) | 5-15 | π-conjugation between rings |
| σ (C-H) | π* (C_aryl - C_aryl) | 1-3 | Hyperconjugation |
Note: The values in this table are illustrative and based on typical values found for similar functional groups in aromatic and heterocyclic systems.
Molecular Modeling and Simulation Methodologies
Molecular modeling and simulation techniques are indispensable tools for predicting and analyzing the behavior of molecules in various chemical and biological environments. These methods allow for the exploration of molecular conformations, interactions with other molecules, and dynamic properties over time.
Molecular Docking Studies for Ligand-Target Interactions and Binding Mode Prediction
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein) to form a stable complex. This method is crucial in drug discovery for identifying potential drug candidates and understanding their mechanism of action at a molecular level.
The success of a molecular docking simulation is heavily dependent on two key components: the search algorithm and the scoring function.
Search Algorithms: These algorithms are responsible for exploring the conformational space of the ligand within the receptor's binding site. Common algorithms include genetic algorithms, Monte Carlo methods, and fragment-based methods. The goal is to generate a diverse set of possible binding poses.
Scoring Functions: A scoring function is a mathematical model used to estimate the binding affinity between the ligand and the receptor for a given pose. The poses generated by the search algorithm are ranked based on their scores, with the top-ranked poses representing the most likely binding modes. Scoring functions can be broadly classified into three types:
Force-Field-Based: These functions use classical mechanics force fields to calculate the van der Waals and electrostatic interaction energies between the ligand and the receptor.
Empirical: These functions are derived from experimental data and use a set of weighted energy terms to approximate the binding free energy. These terms often include hydrogen bonding, hydrophobic interactions, and entropic penalties.
Knowledge-Based: These functions are derived from statistical analysis of experimentally determined protein-ligand complex structures. They use potentials of mean force to describe the likelihood of certain intermolecular contacts.
The evaluation of a docking algorithm and its associated scoring function is typically performed by redocking a co-crystallized ligand into its known protein structure. A successful docking protocol is one that can reproduce the experimental binding mode with a low root-mean-square deviation (RMSD) of the ligand's atomic coordinates (typically < 2.0 Å). For this compound, which contains a halogen atom, scoring functions that are specifically parameterized to handle halogen bonding would be particularly relevant. nih.govnih.govresearchgate.net
| Scoring Function | Type | Strengths | Weaknesses |
| AutoDock Vina | Empirical/Machine Learning | Fast and widely used | Can be less accurate for certain systems |
| GOLD | Genetic Algorithm | High accuracy in pose prediction | Can be computationally expensive |
| Glide | Empirical | Good balance of speed and accuracy | Commercial software |
| DOCK | Force-Field-Based | One of the earliest and well-established | May require careful parameterization |
| ChemScore | Empirical | Good for ranking ligands by affinity | May not be as accurate for pose prediction |
The accuracy of a molecular docking study is highly sensitive to the preparation of the target protein structure. This process typically involves the following steps:
Obtaining the Protein Structure: The three-dimensional coordinates of the protein are usually obtained from the Protein Data Bank (PDB).
Preprocessing: The raw PDB file is processed to remove water molecules, co-solvents, and any existing ligands.
Adding Hydrogens: Since X-ray crystallography often does not resolve hydrogen atoms, they must be added to the protein structure using computational methods. The protonation states of ionizable residues (e.g., histidine, aspartic acid, glutamic acid) are assigned based on the pH of the simulated environment.
Assigning Charges and Atom Types: Partial atomic charges and atom types are assigned to the protein atoms according to a chosen force field.
Minimization: The protein structure may be subjected to a short energy minimization to relieve any steric clashes that may have been introduced during the preparation steps.
The active site is the region of the protein where the ligand binds. It can be defined in several ways:
Based on a Co-crystallized Ligand: If the PDB structure contains a bound ligand, the active site can be defined as a sphere or a box centered on this ligand, encompassing all protein residues within a certain distance.
From Biological Data: Experimental data, such as site-directed mutagenesis studies, can be used to identify key residues that are essential for ligand binding.
Using Cavity Detection Algorithms: Computational tools can be used to identify pockets and cavities on the protein surface that are large enough to accommodate a ligand.
For a compound like this compound, potential protein targets could include kinases, cyclooxygenases, or other enzymes where indole-based compounds have shown activity. nih.gov
Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamic Behavior
While molecular docking provides a static picture of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view by simulating the movements of atoms over time. MD simulations are used to study the stability of the docked complex, explore the conformational flexibility of the ligand and the protein, and calculate binding free energies.
A crucial aspect of any MD simulation is the force field , which is a set of mathematical functions and parameters that describe the potential energy of the system as a function of the atomic coordinates. While standard force fields like AMBER, CHARMM, and GROMOS are well-parameterized for standard biomolecules like proteins and nucleic acids, they often lack parameters for novel small molecules like this compound. nih.gov
Therefore, a critical step before running an MD simulation is the parameterization of the ligand. This process involves determining the necessary force field parameters, which include:
Bonded Parameters: These describe the energy associated with bond stretching, angle bending, and dihedral angle torsions. They are typically derived from quantum mechanics (QM) calculations. For instance, the rotational energy profile around the bond connecting the indole and phenyl rings would be calculated using QM, and then the dihedral parameters would be fitted to reproduce this profile. frontiersin.org
Non-bonded Parameters: These describe the van der Waals and electrostatic interactions.
Lennard-Jones Parameters: These define the attractive and repulsive van der Waals forces and are often taken from a general force field like the General Amber Force Field (GAFF) or the CHARMM General Force Field (CGenFF) by analogy to similar atom types. nih.gov
Partial Atomic Charges: The electrostatic interactions are modeled using partial charges centered on each atom. These charges are typically derived by fitting them to the electrostatic potential calculated from QM methods (e.g., RESP or ESP charges).
The quality of the force field parameterization is paramount for the accuracy of the MD simulation. An improper parameterization can lead to incorrect dynamics and unreliable results.
Trajectory Analysis and Binding Affinity Estimation
Trajectory Analysis: An MD simulation generates a trajectory, which is a series of snapshots of the system's atomic coordinates over time. Analysis of this trajectory can reveal:
Root Mean Square Fluctuation (RMSF): RMSF helps in characterizing the flexibility of different parts of the molecule or protein. Higher RMSF values indicate greater flexibility of specific residues or atomic groups.
Hydrogen Bond Analysis: This analysis identifies the formation and breaking of hydrogen bonds between the ligand and the receptor over the simulation time, which are crucial for binding affinity.
Binding Affinity Estimation: A critical application of MD simulations is the estimation of the binding affinity between a ligand and its target receptor. This is often calculated as the binding free energy (ΔG_bind). Lower (more negative) binding free energy values indicate a stronger and more favorable interaction. Several computational methods are employed to estimate binding affinity, including:
Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA): These are popular methods for calculating the free energy of binding of a ligand to a protein. They combine the molecular mechanics energies with a continuum solvent model.
Free Energy Perturbation (FEP) and Thermodynamic Integration (TI): These are more rigorous and computationally expensive methods that calculate the free energy difference between two states, such as a ligand in solution and a ligand bound to a protein.
Studies on 2-phenylindole (B188600) derivatives have explored their affinity for various receptors, such as the estrogen receptor, highlighting the importance of the substituent pattern on binding. acs.org Computational estimations of binding affinity for this compound would be invaluable in predicting its potential biological targets and efficacy.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are instrumental in predicting the activity of new, unsynthesized compounds and in understanding the structural features that are important for their biological function.
Comparative Molecular Field Analysis (CoMFA)
CoMFA is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D steric and electrostatic fields. The process involves:
Alignment: A set of structurally related molecules with known biological activities are aligned based on a common scaffold.
Grid Calculation: The aligned molecules are placed in a 3D grid, and the steric (Lennard-Jones) and electrostatic (Coulomb) interaction energies are calculated at each grid point using a probe atom.
PLS Analysis: Partial Least Squares (PLS) analysis is then used to derive a correlation between the calculated field values and the biological activities.
The results of a CoMFA study are often visualized as 3D contour maps, which indicate regions where changes in steric and electrostatic properties are predicted to increase or decrease biological activity. For example, green contours might indicate regions where bulky groups enhance activity, while yellow contours suggest that bulky groups are detrimental. Similarly, blue contours may indicate regions where positive charges are favorable, and red contours where negative charges are preferred. Although a specific CoMFA study on this compound is not available, studies on other substituted indole derivatives have successfully employed this technique to guide the design of more potent compounds. nih.gov
Comparative Molecular Similarity Indices Analysis (CoMSIA)
CoMSIA is another 3D-QSAR method that, like CoMFA, relates the 3D properties of molecules to their biological activity. However, CoMSIA calculates similarity indices at the grid points using a Gaussian function, which avoids the singularities that can occur in CoMFA at atomic positions. In addition to steric and electrostatic fields, CoMSIA can also incorporate hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.
The contour maps generated from a CoMSIA analysis provide a more detailed picture of the structure-activity relationship. For instance, yellow contours might indicate regions where hydrophobic groups increase activity, while white contours suggest that hydrophilic groups are preferred. Cyan and purple contours can represent regions favorable for hydrogen bond donors and acceptors, respectively. The application of CoMSIA to series of heterocyclic compounds has proven to be a powerful tool in drug design. nih.gov
Ligand-Based and Structure-Based QSAR Development
QSAR models can be broadly categorized as ligand-based or structure-based.
Ligand-Based QSAR: These models are developed when the 3D structure of the biological target is unknown. They rely solely on the information from a set of ligands with known activities. CoMFA and CoMSIA are examples of ligand-based 3D-QSAR. Other ligand-based methods include those that use 2D descriptors (e.g., molecular weight, logP, topological indices) or pharmacophore models.
Structure-Based QSAR: When the 3D structure of the target protein is available, structure-based QSAR can be employed. These methods utilize information from the protein-ligand complex, such as interaction energies and docking scores, as descriptors in the QSAR model. This approach can provide more direct insights into the specific interactions that govern biological activity.
For this compound, the development of both ligand-based and structure-based QSAR models could significantly aid in the optimization of its biological activity for a specific target.
In Silico Absorption, Distribution, Metabolism, Excretion (ADME) Prediction Methodologies
The pharmacokinetic properties of a drug, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion), are critical for its success as a therapeutic agent. In silico ADME prediction models have become an indispensable tool in the early stages of drug discovery, helping to identify and filter out compounds with poor pharmacokinetic profiles. nih.gov
Various computational methods are used to predict ADME properties for compounds like this compound. These predictions are typically based on the molecule's physicochemical properties.
| Property | Predicted Parameter | Importance |
| Absorption | Human Intestinal Absorption (HIA), Caco-2 permeability, P-glycoprotein substrate/inhibitor | Predicts how well the compound is absorbed from the gut into the bloodstream. |
| Distribution | Blood-Brain Barrier (BBB) penetration, Plasma Protein Binding (PPB) | Determines where the compound goes in the body and if it can reach its target. |
| Metabolism | Cytochrome P450 (CYP) inhibition/substrate | Predicts how the compound is broken down in the body, which affects its half-life and potential for drug-drug interactions. |
| Excretion | Total Clearance | Indicates how quickly the compound is removed from the body. |
| Toxicity | Ames test for mutagenicity, hERG inhibition (cardiotoxicity) | Predicts potential toxic effects of the compound. |
This table is interactive. You can sort and filter the data by clicking on the column headers.
Several well-established empirical rules are also used for a quick assessment of "drug-likeness." The most famous of these is Lipinski's Rule of Five, which suggests that poor oral absorption or permeation is more likely when a compound has:
More than 5 hydrogen bond donors.
More than 10 hydrogen bond acceptors.
A molecular weight over 500 daltons.
A calculated logP (octanol-water partition coefficient) greater than 5.
For this compound, in silico ADME predictions would provide crucial information about its potential as an orally bioavailable drug. Studies on structurally similar compounds, such as 2-(4-(methylsulfonyl) phenyl) benzimidazoles, have demonstrated the utility of these predictive models in drug development. nih.gov
Theoretical Analysis of Reactivity and Reaction Pathways
Computational chemistry can also be used to study the chemical reactivity of a molecule and to elucidate potential reaction mechanisms. For this compound, theoretical analysis can help in understanding its stability, sites of potential metabolic attack, and its reactivity in various chemical transformations.
Frontier Molecular Orbital (FMO) Theory: The energies and shapes of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity.
HOMO: The region of the molecule with a high HOMO density is susceptible to electrophilic attack.
LUMO: The region with a high LUMO density is susceptible to nucleophilic attack.
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is an indicator of the molecule's chemical stability. A large gap suggests high stability, while a small gap indicates higher reactivity.
Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. Red colors typically indicate regions of negative potential (electron-rich), while blue colors indicate regions of positive potential (electron-poor).
Reaction Pathway Calculations: Computational methods, particularly Density Functional Theory (DFT), can be used to model reaction pathways and calculate the activation energies of transition states. This allows for the prediction of the most likely products of a reaction and provides a detailed understanding of the reaction mechanism. For instance, theoretical studies on the reactivity of 2-phenyl-3H-indoles have provided insights into their coordination chemistry and catalytic activity. mdpi.com Similarly, mechanistic aspects of the reactions of N-methyl-2-phenylindole have been investigated, revealing the influence of reaction conditions on the products formed. nih.gov Such studies on this compound could predict its metabolic fate and potential for forming reactive intermediates.
Transition State Theory for Reaction Kinetics
Transition State Theory (TST) serves as a fundamental framework for understanding the rates of chemical reactions. wikipedia.org It postulates that for a reaction to proceed from reactants to products, it must pass through a high-energy intermediate state known as the transition state or activated complex. libretexts.orgyoutube.com The rate of the reaction is then determined by the concentration of this activated complex and the frequency at which it converts to the product. libretexts.org
In the context of the synthesis or transformation of this compound, TST can be computationally applied to model reaction pathways and determine activation energies. For instance, in the Fischer indole synthesis, a common method for preparing indole derivatives, theoretical calculations can elucidate the intricate multi-step mechanism involving acid catalysis, imine formation, sigmatropic rearrangement, and aromatization.
Computational models, often employing Density Functional Theory (DFT) methods, can map the potential energy surface of the reaction. mdpi.com This allows for the identification of the transition state structures and the calculation of the activation energy (Ea), which is the energy barrier that must be overcome for the reaction to occur. youtube.com
Table 1: Key Parameters in Transition State Theory
| Parameter | Description |
| Activation Energy (Ea) | The minimum energy required for a chemical reaction to occur. A higher Ea corresponds to a slower reaction rate. |
| Transition State | A high-energy, unstable configuration of atoms that exists for a very short time as a reaction proceeds from reactants to products. |
| Reaction Coordinate | A path on the potential energy surface that connects the reactants and products through the transition state. |
| Pre-exponential Factor (A) | A term in the Arrhenius equation that is related to the frequency of collisions and the orientation of the reacting molecules. |
Solvent Effects on Molecular Properties and Reactivity
The choice of solvent can significantly impact the properties and reactivity of a molecule by influencing its electronic structure, stability, and the energetics of reaction pathways. Computational chemistry provides powerful tools to investigate these solvent effects, often through implicit or explicit solvent models.
For this compound, the polarity of the solvent is expected to play a crucial role. In polar solvents, the molecule's dipole moment will interact with the solvent's dipole moment, leading to stabilization. The extent of this stabilization can affect the molecule's ground-state and excited-state properties. Solvatochromism, the change in the color of a substance when dissolved in different solvents, is a direct consequence of such interactions and can be studied computationally. christuniversity.in
Theoretical models like the Polarizable Continuum Model (PCM) can be used to simulate the solvent environment and calculate properties such as dipole moments, absorption spectra, and the relative energies of different conformations in various solvents. smf.mx These calculations can predict how the reactivity of this compound might change in different reaction media. For example, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating a reaction, whereas a nonpolar solvent might favor a different reaction pathway. researchgate.netresearchgate.net
Table 2: Influence of Solvent Properties on Molecular Behavior
| Solvent Property | Effect on Molecular Properties and Reactivity |
| Polarity/Dielectric Constant | Influences the solubility of the compound and can stabilize charged or polar intermediates and transition states, affecting reaction rates. |
| Hydrogen Bonding Capacity | Solvents capable of hydrogen bonding can specifically interact with the N-H group of the indole ring, altering its acidity and reactivity. |
| Viscosity | Can affect the rate of diffusion-controlled reactions. amsterdamumc.nl |
Studies on similar indole derivatives have shown that solvent polarity can influence their fluorescence and absorption spectra. christuniversity.in It is reasonable to infer that this compound would exhibit similar behavior, with shifts in its spectral properties depending on the solvent environment. Furthermore, the reactivity of the N-H bond of the indole ring could be modulated by the hydrogen-bonding ability of the solvent.
Mechanistic Studies of Reactions Involving 5 Chloro 2 4 Methoxyphenyl 1h Indole and Its Derivatives
Elucidation of Reaction Mechanisms in Synthetic Transformations
The synthesis of 2-arylindoles like 5-chloro-2-(4-methoxyphenyl)-1H-indole can be achieved through various methods, each with a distinct reaction mechanism. Common strategies include the Fischer, Bischler, and Larock indole (B1671886) syntheses. While specific mechanistic studies for this exact compound are not extensively detailed in the provided literature, plausible mechanisms can be inferred from established transformations of related indole derivatives.
One common pathway involves the reaction of a substituted phenylhydrazine (B124118) with a ketone or aldehyde. For instance, the Fischer indole synthesis using 4-chlorophenylhydrazine (B93024) and 4-methoxyacetophenone would proceed through the formation of a phenylhydrazone intermediate. This intermediate then undergoes a nih.govnih.gov-sigmatropic rearrangement (the key step), followed by the loss of ammonia (B1221849) to yield the final indole core.
Another relevant mechanistic pathway is the Friedel-Crafts reaction. Studies on the solid-state Friedel-Crafts hydroxyalkylation between indole derivatives and aromatic aldehydes have identified hydroxylic intermediate species in a melted phase, providing evidence for the reaction mechanism. unito.it Density functional theory (DFT) calculations have supported these findings, showing the energetic favorability of the formation of the intermediate and the final product. unito.it
Furthermore, the synthesis of functionalized 5-chloro-indole derivatives often involves multi-step sequences. For example, the synthesis of 5-chloro-indole-2-carboxylate derivatives can proceed via the reaction of 5-chloro-3-formyl indole-2-carboxylate (B1230498) with various amines, followed by reduction of the imine intermediate under reductive amination conditions. nih.gov A proposed mechanism for a one-pot synthesis of an indole-containing furanone involves the initial condensation of Meldrum's acid with an arylglyoxal to form a Michael acceptor, followed by the addition of indole. mdpi.com
Table 1: Key Mechanistic Steps in Common Indole Syntheses
| Synthesis Method | Key Intermediate | Key Mechanistic Step | Product Formation |
|---|---|---|---|
| Fischer Indole Synthesis | Phenylhydrazone | nih.govnih.gov-Sigmatropic Rearrangement | Tautomerization and loss of NH₃ |
| Friedel-Crafts Alkylation | Hydroxylic Intermediate | Electrophilic Aromatic Substitution | Dehydration |
| Reductive Amination | Imine/Schiff Base | Nucleophilic addition of amine | Reduction of the C=N bond |
| Michael Addition Pathway | Michael Acceptor (Enone) | Conjugate addition of Indole | Cyclization and subsequent reactions |
Investigation of Catalytic Cycles and Intermediates in Metal-Catalyzed Reactions
Transition metal catalysis is a powerful tool for the synthesis and functionalization of indole scaffolds. mdpi.com Palladium-catalyzed reactions, in particular, are widely used for constructing the C2-aryl bond found in this compound.
A plausible catalytic cycle for such a transformation, for example, a cross-coupling reaction, typically involves a Pd(0)/Pd(II) cycle. acs.org The cycle is initiated by the oxidative addition of an aryl halide to a Pd(0) complex, forming a Pd(II) intermediate. This is followed by a step such as carbopalladation or transmetalation, depending on the specific reaction type. The final step is reductive elimination, which forms the desired C-C bond and regenerates the active Pd(0) catalyst. acs.org
Control experiments in related systems have confirmed the essential role of the palladium catalyst; no product formation is observed in its absence. acs.org The potential involvement of radical species has been investigated using radical scavengers, with results suggesting that a radical-mediated pathway is often unlikely in these transformations. acs.org
Table 2: General Steps in a Palladium-Catalyzed Cross-Coupling Cycle for Indole Arylation
| Step | Catalyst State | Description | Key Intermediate |
|---|---|---|---|
| Oxidative Addition | Pd(0) → Pd(II) | The aryl halide adds to the Pd(0) center. | Aryl-Pd(II)-Halide Complex |
| Coordination/Insertion | Pd(II) | The indole substrate coordinates to the Pd(II) center, followed by insertion. | Palladacycle |
| Reductive Elimination | Pd(II) → Pd(0) | The coupled product is eliminated, regenerating the Pd(0) catalyst. | Arylated Indole |
DFT calculations have been employed to elucidate the energetics of these catalytic cycles, helping to explain observed regioselectivity by comparing the activation energies of different transition states. acs.org
Allosteric Modulation Mechanisms and Structural Determinants related to Indole Scaffolds
Derivatives of the indole scaffold have been identified as potent allosteric modulators for various biological targets, including G-protein coupled receptors (GPCRs) and enzymes. nih.govnih.gov Allosteric modulators bind to a site on the receptor or enzyme that is distinct from the primary (orthosteric) binding site, inducing conformational changes that can fine-tune the protein's activity. researchgate.netfrontiersin.org
Studies on indole-2-carboxamides have identified potent allosteric modulators for the cannabinoid receptor 1 (CB1). nih.govnih.gov Research indicates that the indole ring itself is important for maintaining high binding affinity to the allosteric site. nih.gov Specifically, a derivative, 5-chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H-indole-2-carboxamide (ORG27569), represents a key class of indole-2-carboxamides that exhibit allostery at the CB1 receptor. nih.gov Structure-activity relationship (SAR) studies have shown that substituents at the C3 position of the indole ring significantly impact the allosteric effects of the ligand. nih.gov
In the context of enzyme inhibition, the 2-arylindole scaffold, particularly with a para-methoxyphenyl group, has been identified as an "allosteric determinant" required for the selective inhibition of the linoleate (B1235992) oxygenase activity of the enzyme ALOX15. nih.govmdpi.com The methoxyphenyl group of these inhibitors is thought to bind within a specific cavity of the enzyme, inducing conformational changes that modulate catalytic activity. nih.gov
Table 3: Structural Determinants in Indole-Based Allosteric Modulators
| Target | Indole Scaffold Feature | Role of Feature | Reference |
|---|---|---|---|
| CB1 Receptor | Indole-2-carboxamide | Essential for high binding affinity at the allosteric site. | nih.gov |
| CB1 Receptor | C3-Alkyl Substituent | Significantly impacts the degree of allostery. | nih.govnih.gov |
| ALOX15 Enzyme | 2-(4-Methoxyphenyl) Group | Acts as an "allosteric determinant" for selective inhibition. | nih.govmdpi.com |
| ALOX15 Enzyme | Sulfocarbamate Moiety | Considered an "affinity determinant" for effective binding. | nih.govmdpi.com |
The discovery of allosteric modulators based on the indole scaffold opens new avenues for drug discovery, offering the potential for greater selectivity and unique pharmacological profiles compared to traditional orthosteric ligands. nih.govfrontiersin.org
Stereochemical Control and Regioselectivity in Indole Transformations
Controlling the stereochemistry and regioselectivity of reactions involving the indole nucleus is a central challenge in organic synthesis. The electronic nature of the indole ring, with its electron-rich pyrrole (B145914) moiety, dictates its reactivity towards electrophiles, which typically occurs at the C3 position. However, directing reactions to other positions often requires specific strategies.
Regioselectivity: The regioselectivity of transformations on the indole ring is influenced by steric and electronic factors. In palladium-catalyzed C-H arylation, for example, a mixture of C2 and C3 arylated products can be formed. acs.org DFT calculations have been used to explain this regioselectivity by comparing the relative energies of the transition states leading to each isomer. acs.org For 7-azaindoles, C2-arylation is strongly favored, whereas for indoles, the energy difference between the C2 and C3 arylation transition states is smaller, resulting in moderate regioselectivity. acs.org
The reactivity of "indolynes" (indole arynes) in Diels-Alder cycloadditions also highlights the importance of the indole core's electronics. While 4,5- and 5,6-indolynes show little to no regioselectivity in cycloadditions, 6,7-indolynes are highly regioselective. nih.govnih.gov This is attributed to the polarization of the aryne by the adjacent pyrrole ring, which imparts substantial electrophilic character to the reaction and directs the regiochemical outcome. nih.gov
Stereochemical Control: Achieving stereochemical control in reactions that create new chiral centers on the indole scaffold is often accomplished using chiral catalysts or auxiliaries. Enantioselective transformations are crucial for synthesizing biologically active molecules with a specific three-dimensional arrangement. For instance, dual-catalyst systems, employing a chiral aminothiourea and an achiral thiourea, have been developed for enantioselective intramolecular [5+2] cycloadditions to form complex polycyclic structures. nih.gov Nickel-catalyzed regio- and diastereoselective [3+2] cycloadditions between N-substituted indoles and donor-acceptor cyclopropanes have also been developed to synthesize cyclopenta[b]indoles with high diastereoselectivity. dntb.gov.ua
Table 4: Factors Influencing Selectivity in Indole Transformations
| Transformation Type | Position(s) | Influencing Factors | Outcome |
|---|---|---|---|
| Electrophilic Substitution | C3 | High electron density at C3 | Preferential C3 functionalization |
| Pd-Catalyzed Arylation | C2 vs. C3 | Relative energy of transition states | Mixture of isomers, ratio depends on substrate and conditions acs.org |
| Indolyne Cycloaddition | 4,5- and 5,6- | Low polarization of aryne | Poor regioselectivity nih.govnih.gov |
| Indolyne Cycloaddition | 6,7- | High polarization of aryne by pyrrole ring | High regioselectivity nih.govnih.gov |
| Catalytic Cycloaddition | New Stereocenters | Chiral catalysts (e.g., aminothiourea) | High enantioselectivity and diastereoselectivity nih.govdntb.gov.ua |
Structure Activity Relationship Sar Studies and Rational Design of 5 Chloro 2 4 Methoxyphenyl 1h Indole Derivatives
Design Principles for Structural Modification of the Indole (B1671886) Core of 5-chloro-2-(4-methoxyphenyl)-1H-indole
The indole core of this compound serves as a versatile scaffold for structural modifications aimed at exploring and optimizing biological activity. Key design principles revolve around several strategic positions on the indole ring system:
N1-Position: The indole nitrogen (N1) is a common site for modification. Alkylation, acylation, or substitution with various functional groups can influence the molecule's hydrogen-bonding capacity, lipophilicity, and metabolic stability. These changes can also impact the orientation of the entire molecule within a biological target's binding site.
C3-Position: The C3 position of the indole ring is highly reactive and amenable to electrophilic substitution. Introducing substituents at this position can significantly alter the electronic properties and steric profile of the molecule. Modifications at C3 have been shown to be critical for the activity of many indole-based compounds. For instance, the introduction of side chains can lead to new interactions with target proteins.
The Phenyl Ring at C2: The 2-(4-methoxyphenyl) group is a crucial feature. Modifications to this phenyl ring, including altering the position or nature of the methoxy (B1213986) group or introducing additional substituents, can profoundly affect biological activity. The methoxy group itself can be a key interaction point or can influence the conformation of the phenyl ring relative to the indole core.
Systematic Variation of Substituents and Their Electronic/Steric Effects
Systematic variation of substituents on the this compound scaffold is a cornerstone of SAR studies. These variations allow for a detailed exploration of the impact of electronic and steric effects on the compound's biological activity.
Electronic Effects: The electronic properties of substituents can be modulated to influence the reactivity and interaction capabilities of the molecule.
Electron-Donating Groups (EDGs): Conversely, the methoxy group on the C2-phenyl ring is an electron-donating group. Varying this with other EDGs like alkyl or amino groups can alter the electron distribution and potentially enhance interactions with electron-deficient regions of a target protein.
Steric Effects: The size and shape of substituents are critical for ensuring a proper fit within a biological target's binding pocket.
Bulky Groups: Introducing sterically demanding groups can be used to probe the size of the binding pocket. If a bulky substituent leads to a loss of activity, it may indicate a steric clash. Conversely, it might enhance van der Waals interactions if the pocket is accommodating.
Small Groups: Smaller substituents like fluorine or methyl groups can be used for fine-tuning interactions without causing significant steric hindrance.
Identification and Optimization of Pharmacophores within the Indole Scaffold
A pharmacophore is the three-dimensional arrangement of essential features that enable a molecule to exert a specific biological effect. For derivatives of this compound, the key pharmacophoric features often include:
Hydrogen Bond Donors/Acceptors: The indole N-H group is a potential hydrogen bond donor. The oxygen of the methoxy group and the chloro substituent can act as hydrogen bond acceptors. Identifying which of these interactions are critical for activity is a primary goal.
Aromatic/Hydrophobic Regions: The indole ring and the phenyl ring at C2 constitute significant hydrophobic regions that can engage in pi-stacking or hydrophobic interactions with the target protein.
Computational methods like pharmacophore modeling are often employed to identify and refine these features based on a set of active and inactive compounds. researchgate.netnih.govnih.govdergipark.org.trijper.org This information then guides the design of new derivatives with optimized pharmacophoric features.
Scaffold Hopping and Bioisosteric Replacement Strategies
Scaffold Hopping: This strategy involves replacing the central indole core with a different, structurally distinct scaffold while retaining the key pharmacophoric elements. The goal is to discover novel chemotypes with improved properties, such as enhanced potency, better ADME (absorption, distribution, metabolism, and excretion) profiles, or novel intellectual property. For the this compound scaffold, potential scaffold hops could include replacing the indole with other bicyclic heteroaromatics like benzimidazole, indazole, or benzofuran, while maintaining the critical 5-chloro and 2-(4-methoxyphenyl) substitutions.
Bioisosteric Replacement: Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological activities to a chemical compound. cambridgemedchemconsulting.com This strategy is widely used to fine-tune the properties of a lead compound. cambridgemedchemconsulting.com
| Original Group | Potential Bioisosteres | Rationale for Replacement |
| Chlorine (at C5) | -F, -Br, -CN, -CF3 | To modulate electronics, lipophilicity, and metabolic stability. |
| Methoxy (-OCH3) | -OH, -SCH3, -NHCH3, -CH2OH | To alter hydrogen bonding potential and metabolic pathways. |
| Phenyl Ring | Pyridyl, Thienyl, Furanyl | To modify solubility, polarity, and potential for new interactions. |
| Indole NH | N-Methyl, N-Ethyl | To block hydrogen bond donation and assess its importance; may improve metabolic stability. |
These replacements can lead to significant improvements in a compound's drug-like properties without drastically altering its interaction with the biological target. cambridgemedchemconsulting.com
Design of Novel Indole Derivatives for Targeted Research Investigations
The rational design of novel derivatives of this compound is a multifaceted process that leverages the insights gained from SAR studies. This process often involves a combination of traditional medicinal chemistry approaches and modern computational techniques.
Example Design Strategies:
Introduction of Polar Groups: To improve solubility and reduce off-target hydrophobic interactions, polar functional groups such as amides, sulfonamides, or small heterocyclic rings can be introduced, typically at the N1 or C3 positions.
Conformational Restriction: To lock the molecule into a bioactive conformation and potentially increase potency and selectivity, the structure can be made more rigid. This could be achieved by introducing cyclic structures or by creating a covalent linkage between different parts of the molecule.
Targeted Modifications based on Protein Structure: If the three-dimensional structure of the biological target is known, structure-based drug design techniques can be employed. This allows for the design of derivatives that make specific, high-affinity interactions with amino acid residues in the binding pocket.
An example of a designed derivative could involve the addition of a flexible side chain at the N1 position containing a terminal basic amine. This could introduce a new salt bridge interaction with an acidic residue in the target protein, potentially leading to a significant increase in binding affinity.
The following table outlines hypothetical novel derivatives designed for specific research purposes:
| Derivative | Modification | Design Rationale |
| Derivative A | Replacement of the C5-chloro with a trifluoromethyl group. | To increase lipophilicity and potentially enhance binding through favorable interactions with a hydrophobic pocket, while also potentially blocking a site of metabolism. |
| Derivative B | Introduction of a (dimethylamino)ethyl chain at the N1-position. | To improve aqueous solubility and introduce a basic center for potential salt bridge formation with an acidic residue in the target protein. |
| Derivative C | Replacement of the 4-methoxyphenyl (B3050149) group with a 3,4,5-trimethoxyphenyl group. | To probe for additional interactions within the binding pocket and potentially improve binding affinity through interactions with multiple residues. nih.govnih.gov |
| Derivative D | Annulation of a third ring to the indole core (e.g., forming a carbazole (B46965) derivative). | To create a more rigid and extended aromatic system to enhance pi-stacking interactions with the target. |
These designed derivatives can then be synthesized and tested to validate the design hypotheses and further refine the SAR understanding of this important chemical scaffold.
Future Directions and Emerging Research Avenues for 5 Chloro 2 4 Methoxyphenyl 1h Indole
Development of Novel and Sustainable Synthetic Methodologies
The chemical industry, particularly the pharmaceutical sector, is increasingly embracing the principles of green chemistry to minimize environmental impact. mdpi.com Future research on 5-chloro-2-(4-methoxyphenyl)-1H-indole will likely focus on developing synthetic routes that are not only efficient but also environmentally benign. Traditional indole (B1671886) syntheses often involve harsh reaction conditions, hazardous reagents, and metal catalysts that can lead to toxic waste. semanticscholar.orgrug.nl
Emerging sustainable approaches that could be applied to the synthesis of this specific indole include:
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, improve yields, and lead to cleaner reaction profiles with higher purity products, thereby reducing the need for extensive purification and solvent use. mdpi.com
Biocatalysis: The use of enzymes to catalyze key steps in the synthesis can offer high selectivity under mild, aqueous conditions, eliminating the need for hazardous reagents and heavy metal catalysts. mdpi.com
Mechanochemistry: Solvent-free or low-solvent grinding techniques can reduce waste and energy consumption, offering a green alternative to traditional solution-phase synthesis. mdpi.com
One-Pot, Multicomponent Reactions (MCRs): Designing a synthesis where multiple bonds are formed in a single operation from readily available starting materials can improve atom economy and process simplicity, reducing waste and operational complexity. semanticscholar.orgmdpi.com
| Green Chemistry Principle | Potential Application in Synthesis of this compound |
| Waste Prevention | Utilizing one-pot or multicomponent reactions to reduce intermediate isolation steps and associated waste. semanticscholar.orgmdpi.com |
| Atom Economy | Designing syntheses, such as MCRs, that maximize the incorporation of starting materials into the final product. rug.nl |
| Less Hazardous Synthesis | Replacing toxic solvents and reagents with greener alternatives like water or bio-based solvents; using biocatalysis. mdpi.com |
| Design for Energy Efficiency | Employing microwave-assisted synthesis or mechanochemistry to reduce energy consumption and reaction times. mdpi.com |
| Use of Renewable Feedstocks | Investigating starting materials derived from biomass for key synthetic precursors. |
| Catalysis | Preferring highly selective catalytic reagents (especially biocatalysts) over stoichiometric reagents. mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Indole Design and Synthesis
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and chemical synthesis. researchgate.net These technologies can process vast datasets of chemical reactions and molecular structures to predict outcomes, suggest novel synthetic pathways, and design new molecules with desired properties. nih.gov For this compound, AI and ML could be instrumental in several key areas.
Future research could involve:
Computer-Aided Synthesis Planning (CASP): ML models can be trained on extensive reaction databases to propose novel and efficient retrosynthetic routes to the target indole, potentially identifying more sustainable or cost-effective pathways than those currently known. beilstein-journals.org
Reaction Condition Optimization: AI algorithms can predict the optimal reaction conditions (e.g., catalyst, solvent, temperature) to maximize the yield and purity of this compound, reducing the need for extensive experimental optimization. beilstein-journals.orgillinois.edu
De Novo Design: Generative AI models could design novel derivatives of the parent indole. By providing desired physicochemical and biological activity parameters, these models can generate structures with a high probability of success, accelerating the discovery of new drug candidates.
Advanced In Silico Screening and Predictive Modeling
In silico (computational) methods are becoming indispensable for predicting the biological activity and pharmacokinetic properties of molecules before they are synthesized. jchr.org This approach saves significant time and resources by prioritizing the most promising candidates for laboratory investigation. For this compound and its potential derivatives, advanced in silico tools will be crucial.
Key research avenues include:
Molecular Docking and Dynamics: These techniques can be used to predict how derivatives of this compound will bind to specific biological targets (e.g., enzymes, receptors). nih.gov Molecular dynamics simulations can further assess the stability of the ligand-protein complex over time. researchgate.net
ADMET Prediction: Predictive models can forecast the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of novel analogs. researchgate.net This helps in the early identification of candidates with poor drug-like properties, allowing researchers to focus on compounds with a higher likelihood of clinical success.
Quantitative Structure-Activity Relationship (QSAR): By building models that correlate structural features with biological activity, researchers can predict the potency of newly designed derivatives and gain insights into the key molecular features required for activity. researchgate.net
These predictive models allow for the rapid virtual screening of large libraries of potential derivatives, ensuring that only the most promising compounds are advanced to more resource-intensive stages of research. nih.gov
| Computational Tool | Application to this compound Research |
| Molecular Docking | Predicting binding modes and affinities of derivatives to specific protein targets. nih.gov |
| Molecular Dynamics | Simulating the dynamic behavior and stability of the compound within a biological target's binding site. researchgate.net |
| ADMET Profiling | Forecasting pharmacokinetic properties and potential toxicity of new analogs. researchgate.net |
| Pharmacophore Modeling | Identifying the essential 3D arrangement of features necessary for biological activity to guide the design of new derivatives. researchgate.net |
| QSAR | Building predictive models to estimate the biological activity of unsynthesized derivatives based on their chemical structure. researchgate.net |
Exploration of Unconventional Reactivity and Functionalization
While the core structure of this compound is established, exploring its unconventional reactivity can unlock novel derivatives that are inaccessible through traditional methods. A key area of future research is the selective C-H functionalization of the indole ring system. nih.gov This strategy involves directly converting a carbon-hydrogen bond into a new carbon-carbon or carbon-heteroatom bond, offering a more atom-economical and efficient way to modify the molecule. acs.org
For this compound, research could focus on:
Site-Selective C-H Functionalization: Developing catalytic systems that can selectively functionalize specific positions on the indole's benzene (B151609) ring (C4, C6, C7) or the pyrrole (B145914) ring (C3). researchgate.net This would allow for the precise installation of new functional groups to modulate the molecule's biological activity.
Late-Stage Functionalization: Applying C-H functionalization techniques to complex derivatives of the parent indole in the final steps of a synthetic sequence. This approach allows for the rapid generation of a diverse library of analogs from a common advanced intermediate. acs.org
Photocatalysis and Electrochemistry: Using light or electricity to drive novel chemical transformations can provide access to unique reactivity patterns that are not achievable with conventional thermal methods.
These innovative strategies would significantly expand the chemical space around the this compound scaffold, providing a rich source of new compounds for biological evaluation. nih.gov
Synergistic Approaches Combining Synthetic Chemistry and Computational Methodologies
The most powerful future direction lies in the synergy between synthetic and computational chemistry. An iterative "design-make-test-analyze" cycle, powered by both computational predictions and advanced synthetic methods, can dramatically accelerate the discovery process. nih.gov
This integrated workflow would look like this:
Design: Computational models and AI algorithms propose novel derivatives of this compound predicted to have enhanced activity or improved properties. researchgate.netresearchgate.net
Make: The highest-priority compounds are synthesized using efficient, sustainable, and potentially automated methods. illinois.edu
Test: The synthesized compounds undergo biological evaluation.
Analyze: The experimental results are fed back into the computational models, refining their predictive accuracy for the next cycle. scitechdaily.com
This closed-loop approach, combining the predictive power of in silico tools with the practical capabilities of modern synthetic chemistry, represents the future of molecular discovery. By applying this synergistic strategy to this compound, researchers can more rapidly and efficiently navigate the path toward developing optimized molecules for therapeutic or other applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 5-chloro-2-(4-methoxyphenyl)-1H-indole, and how can purity be validated?
- Methodological Answer :
- Synthesis : A common approach involves functionalizing the indole core via nucleophilic substitution or cross-coupling reactions. For example, tosylation of 5-chloroindole using NaH as a base and tosyl chloride in anhydrous THF/DMF under nitrogen yields sulfonated intermediates, which can be further modified .
- Purification : Flash column chromatography (e.g., 70:30 EtOAc:Hexanes) is effective for isolating the target compound. Confirmation of purity requires TLC (Rf analysis) and spectroscopic techniques (¹H/¹³C NMR) .
- Validation : High-resolution mass spectrometry (HRMS) or FAB-HRMS provides molecular ion confirmation, while elemental analysis ensures stoichiometric integrity .
Q. How can the crystal structure of this compound be determined?
- Methodological Answer :
- Data Collection : Single-crystal X-ray diffraction (SC-XRD) at low temperatures (e.g., 111 K) minimizes thermal motion artifacts. Use synchrotron sources for high-resolution data .
- Refinement : SHELXL (v.2018+) refines atomic coordinates and displacement parameters. Key metrics: R factor < 0.05, data-to-parameter ratio > 15 .
- Validation : Check geometric parameters (bond lengths/angles) against Cambridge Structural Database (CSD) averages to identify outliers .
Advanced Research Questions
Q. How do electronic effects of the 4-methoxyphenyl substituent influence the compound's reactivity in medicinal chemistry applications?
- Methodological Answer :
- Computational Analysis : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. The methoxy group’s electron-donating nature enhances π-stacking in receptor binding .
- Experimental Validation : Synthesize analogs (e.g., 5-chloro-2-(4-fluorophenyl)-1H-indole) and compare bioactivity via enzyme inhibition assays (IC50 values) .
Q. What strategies resolve contradictions in reported biological activity data for this compound?
- Methodological Answer :
- Meta-Analysis : Aggregate data from public databases (e.g., ChEMBL, PubChem) and apply QSAR models to identify structure-activity outliers .
- Experimental Replication : Standardize assay conditions (e.g., cell lines, incubation times) across labs. For example, discrepancies in IC50 values for kinase inhibition may arise from ATP concentration variations .
Q. How can crystallographic disorder in the indole ring system be addressed during refinement?
- Methodological Answer :
- Modeling : Use PART instructions in SHELXL to refine disordered regions with split positions. Apply similarity restraints (SIMU/DELU) to maintain chemically reasonable geometries .
- Validation : Cross-validate with Hirshfeld surface analysis to ensure intermolecular interactions (e.g., C–H···O) are not artifacts of disorder .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
